Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is a chemical compound with the molecular formula C13H15NO5. It is known for its unique structure, which includes an isoxazolidine ring, a benzoate group, and a methyl ester. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves the reaction of 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyisoxazolidine-2-carbonyl)benzoate
- Methyl 2-(4-hydroxy-1,2-oxazolidin-2-yl)carbonylbenzoate
Uniqueness
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is unique due to its specific structural features, such as the presence of a methyl group on the isoxazolidine ring. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate |
InChI |
InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
YNLMJEPXHLXGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.